molecular formula C21H20N2O3S B2758114 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1351615-97-8

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2758114
CAS RN: 1351615-97-8
M. Wt: 380.46
InChI Key: ZKTNLEAEHZKMQL-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide, commonly known as HN1, is a small molecule that has gained significant attention in scientific research due to its potential applications in cancer therapy. HN1 is a member of the oxalamide family of compounds and is known to exhibit potent antitumor activity.

Scientific Research Applications

Ligand Efficiency in Copper-Catalyzed Aryl Amination

N1-(naphthalen-1-yl)-N'-alkyl oxalamides have shown to significantly enhance the efficiency of copper-catalyzed aryl amination reactions. These ligands enable the coupling of (hetero)aryl iodides with primary amines at exceptionally low copper and ligand concentrations, facilitating an easy method for synthesizing (hetero)aryl amines. This breakthrough is crucial for developing pharmaceuticals and other nitrogen-containing organic compounds, offering a greener alternative to traditional palladium-catalyzed processes (Gao et al., 2017).

Advanced Material Development

N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)naphthalene-1,4-diamine (NONP) and its derivatives have been synthesized as bipolar host materials for yellow phosphorescent organic light-emitting diodes (PHOLEDs). These materials combine electron-donating and electron-accepting units, showing high morphological stability and excellent charge transport properties. The utilization of these compounds as host materials in PHOLEDs demonstrates their potential in improving the efficiency and stability of these devices, which are essential for the development of next-generation displays and lighting (Zhang et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-19(24)18-11-4-7-14-6-2-3-10-17(14)18/h2-12,19,24H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTNLEAEHZKMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

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